2,6-Dichloro-4-(2-phenylpiperidine-1-carbonyl)pyridine
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Overview
Description
2,6-Dichloro-4-(2-phenylpiperidine-1-carbonyl)pyridine is a complex organic compound that features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a 2-phenylpiperidine-1-carbonyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(2-phenylpiperidine-1-carbonyl)pyridine typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine to form 2,6-dichloropyridine . This intermediate is then subjected to a carbonylation reaction with 2-phenylpiperidine under specific conditions to yield the final product. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(2-phenylpiperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,6-Dichloro-4-(2-phenylpiperidine-1-carbonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic properties.
Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(2-phenylpiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the structure of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A simpler compound with similar reactivity but lacking the piperidine moiety.
2,4-Dichloropyridine: Another chlorinated pyridine with different substitution patterns and reactivity.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: A compound with similar chlorination but different functional groups.
Uniqueness
2,6-Dichloro-4-(2-phenylpiperidine-1-carbonyl)pyridine is unique due to its combination of a pyridine ring with a phenylpiperidine moiety, which imparts specific chemical and biological properties not found in simpler chloropyridines .
Properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)-(2-phenylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-15-10-13(11-16(19)20-15)17(22)21-9-5-4-8-14(21)12-6-2-1-3-7-12/h1-3,6-7,10-11,14H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDXBTKREJXTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CC=C2)C(=O)C3=CC(=NC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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